

Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Acetate

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Compound of Interest

Compound Name: *Tos-Gly-Pro-Arg-ANBA-IPA
acetate*

Cat. No.: *B8068985*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic and fluorogenic peptide substrate designed for the sensitive detection of serine protease activity. Its specific amino acid sequence makes it an excellent substrate for enzymes such as thrombin and trypsin. Upon enzymatic cleavage at the arginine residue, the 5-amino-2-nitrobenzoic acid (ANBA) moiety is released, leading to a measurable change in absorbance or fluorescence. This property makes it a valuable tool in enzyme kinetics, inhibitor screening, and drug discovery, particularly in the context of the coagulation cascade and related pathologies.

Chemical Properties and Data

A summary of the key quantitative data for **Tos-Gly-Pro-Arg-ANBA-IPA acetate** is provided below for easy reference.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₅ N ₉ O ₁₀ S	[1]
Molecular Weight	747.82 g/mol	[1][2]
CAS Number	2070009-46-8	[1]
Appearance	Off-white to light yellow solid	[1]
Solubility	≥ 25 mg/mL in Water	[1][3][4][5]
Purity	Typically >98%	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM aqueous stock solution of **Tos-Gly-Pro-Arg-ANBA-IPA acetate**.

Materials:

- **Tos-Gly-Pro-Arg-ANBA-IPA acetate** powder
- Nuclease-free, sterile water
- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- 0.22 µm sterile syringe filter

Procedure:

- **Equilibration:** Allow the vial of **Tos-Gly-Pro-Arg-ANBA-IPA acetate** powder to equilibrate to room temperature before opening to prevent condensation.

- **Weighing:** Accurately weigh out the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.48 mg of the compound (Molecular Weight = 747.82 g/mol).
- **Dissolution:** Add the appropriate volume of nuclease-free, sterile water to the peptide. For a 10 mM solution, if you weighed out 7.48 mg, you would add 1 mL of water.
- **Mixing:** Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- **Sonication (Optional):** If the peptide does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.
- **Sterilization:** For applications requiring sterile conditions, filter the stock solution through a 0.22 μ m sterile syringe filter into a new sterile microcentrifuge tube.[1][5]
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Thrombin Activity Assay using Tos-Gly-Pro-Arg-ANBA-IPA Acetate

This protocol provides a general method for measuring thrombin activity in a 96-well plate format. This can be adapted for inhibitor screening.

Materials:

- **Tos-Gly-Pro-Arg-ANBA-IPA acetate** stock solution (e.g., 10 mM)
- Human alpha-thrombin
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the 10 mM **Tos-Gly-Pro-Arg-ANBA-IPA acetate** stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 100 μ M.
 - Enzyme Working Solution: Dilute the human alpha-thrombin in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point could be 1-10 nM.
- Assay Setup:
 - Add 50 μ L of Assay Buffer to each well.
 - For inhibitor screening, add 25 μ L of the test compound (or vehicle control) to the appropriate wells.
 - Add 25 μ L of the Thrombin Working Solution to all wells except the blank wells. For blank wells, add 25 μ L of Assay Buffer.
 - Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate Reaction:
 - Add 25 μ L of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 125 μ L.
- Measurement:
 - Immediately start measuring the absorbance at 405 nm every minute for 30-60 minutes at 37°C using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all other readings.
 - Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (Δ Abs/min).

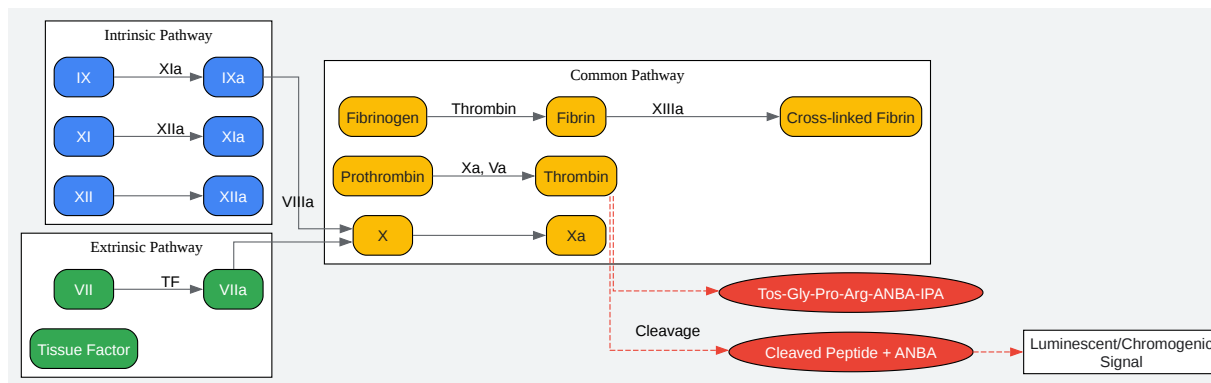
- For inhibitor screening, calculate the percent inhibition using the following formula: %

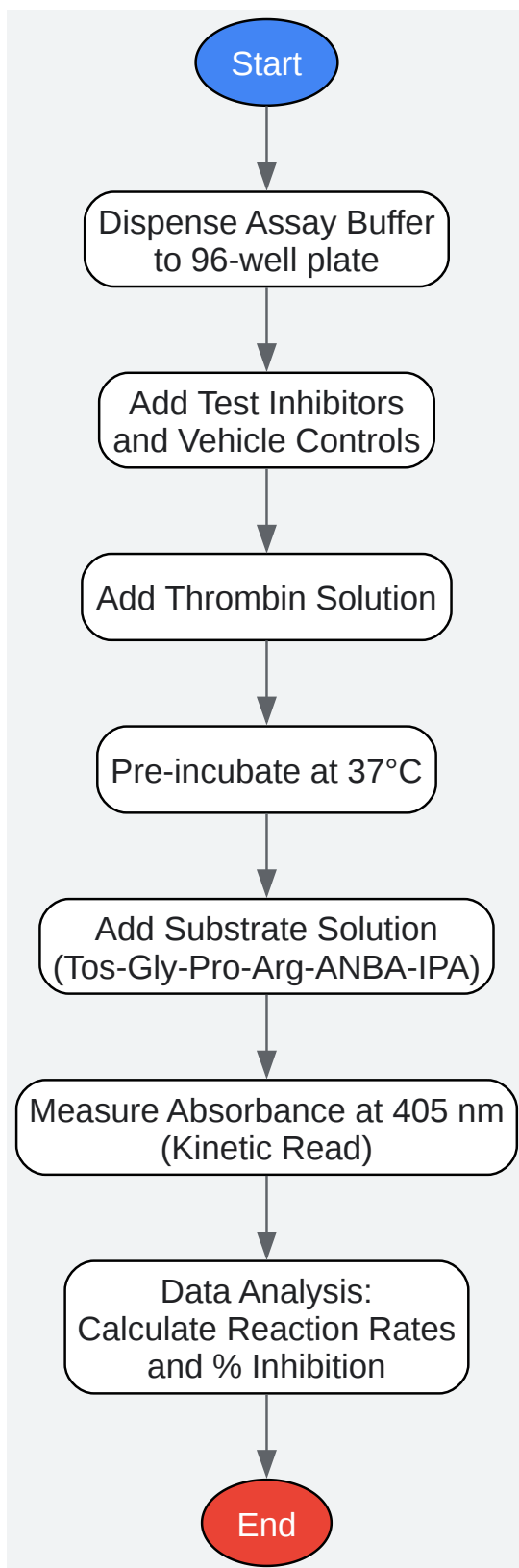
$$\text{Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{vehicle}})] * 100$$

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates a simplified version of the coagulation cascade, highlighting the central role of thrombin in cleaving fibrinogen to form a fibrin clot. **Tos-Gly-Pro-Arg-ANBA-IPA acetate** acts as an artificial substrate for thrombin, allowing for the measurement of its activity.





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